molecular formula C11H14FNO B8423751 3-(Dimethylamino)-1-(2-fluorophenyl)propan-1-one

3-(Dimethylamino)-1-(2-fluorophenyl)propan-1-one

Cat. No. B8423751
M. Wt: 195.23 g/mol
InChI Key: OFLLHAVMFUVANE-UHFFFAOYSA-N
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Patent
US08575156B2

Procedure details

1-(2-Fluorophenyl)ethanone (170 g, 1.23 mol), dimethylamine (137 g, 1.72 mol), and paraformaldehyde (55 g, 1.85 mol) were suspended in ethanol (500 mL), then concentrated HCl (3 mL) was added, and the mixture was heated to reflux overnight. The solvent was removed under vacuum. The residue was washed with EtOAc for 3 times to give 3-(dimethylamino)-1-(2-fluorophenyl)propan-1-one (207 g, 88%), which was used for the next step without purification. 1H NMR (CDCl3): δ=2.69 (s, 6H), 2.52 (m, 4H), 7.30 (m, 2H), 7.66 (m, 1H), 7.96 (m, 1H).
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[CH3:11][NH:12][CH3:13].[CH2:14]=O.Cl>C(O)C>[CH3:11][N:12]([CH3:14])[CH2:13][CH2:9][C:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[F:1])=[O:10]

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C(C)=O
Step Two
Name
Quantity
137 g
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
55 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
WASH
Type
WASH
Details
The residue was washed with EtOAc for 3 times

Outcomes

Product
Name
Type
product
Smiles
CN(CCC(=O)C1=C(C=CC=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 207 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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